molecular formula C10H10BrFO2 B13969039 Ethyl 5-bromo-2-fluoro-4-methylbenzoate

Ethyl 5-bromo-2-fluoro-4-methylbenzoate

Cat. No.: B13969039
M. Wt: 261.09 g/mol
InChI Key: GPMCHUZOFGJWSB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-4-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-fluoro-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-bromo-2-fluoro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-fluoro-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used (e.g., 5-methoxy-2-fluoro-4-methylbenzoate).

    Reduction: 5-bromo-2-fluoro-4-methylbenzyl alcohol.

    Oxidation: 5-bromo-2-fluoro-4-methylbenzoic acid

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-4-methylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-fluoro-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Ethyl 5-bromo-2-fluoro-4-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 5-bromo-4-fluoro-2-methylbenzoate: Similar structure but different position of the fluorine atom.

    Ethyl 5-chloro-2-fluoro-4-methylbenzoate: Chlorine instead of bromine.

    Ethyl 5-bromo-2-chloro-4-methylbenzoate: Chlorine instead of fluorine.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in halogen atoms .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 5-bromo-2-fluoro-4-methylbenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3

InChI Key

GPMCHUZOFGJWSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C)F

Origin of Product

United States

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